Cas no 571903-53-2 (N-benzyl-2,5-dimethylbenzamide)

N-benzyl-2,5-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2,5-dimethyl-N-(phenylmethyl)-
- N-benzyl-2,5-dimethylbenzamide
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N-benzyl-2,5-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-69388236-1.0g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 1.0g |
$328.0 | 2023-01-05 | |
Enamine | BBV-69388236-2.5g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 2.5g |
$680.0 | 2023-10-28 | |
Enamine | BBV-69388236-10.0g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 10.0g |
$1080.0 | 2023-01-05 | |
Enamine | BBV-69388236-10g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 10g |
$1080.0 | 2023-10-28 | |
Enamine | BBV-69388236-5g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 5g |
$859.0 | 2023-10-28 | |
Enamine | BBV-69388236-5.0g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 5.0g |
$859.0 | 2023-01-05 | |
Enamine | BBV-69388236-1g |
N-benzyl-2,5-dimethylbenzamide |
571903-53-2 | 95% | 1g |
$328.0 | 2023-10-28 |
N-benzyl-2,5-dimethylbenzamide Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on N-benzyl-2,5-dimethylbenzamide
N-benzyl-2,5-dimethylbenzamide (CAS No. 571903-53-2): A Comprehensive Overview
N-benzyl-2,5-dimethylbenzamide (CAS No. 571903-53-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including pharmaceuticals and advanced materials.
The chemical structure of N-benzyl-2,5-dimethylbenzamide consists of a benzene ring substituted with a benzyl group at the nitrogen atom and two methyl groups at the 2 and 5 positions of the amide moiety. This specific arrangement of functional groups imparts distinct physical and chemical properties to the compound, making it an interesting subject for both academic research and industrial development.
Recent studies have highlighted the potential of N-benzyl-2,5-dimethylbenzamide in the development of novel pharmaceutical agents. One notable area of research is its use as an intermediate in the synthesis of drugs targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of N-benzyl-2,5-dimethylbenzamide exhibit potent neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its pharmaceutical applications, N-benzyl-2,5-dimethylbenzamide has also been explored for its potential in materials science. Researchers at the University of California, Berkeley, have reported that this compound can be used as a building block for the synthesis of advanced polymers with enhanced mechanical and thermal properties. These polymers have potential applications in fields such as aerospace engineering and electronics, where materials with high strength-to-weight ratios and thermal stability are highly sought after.
The synthesis of N-benzyl-2,5-dimethylbenzamide typically involves a multi-step process that includes the formation of an amide bond between a carboxylic acid and an amine. The presence of the benzyl group and methyl substituents requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and handling, N-benzyl-2,5-dimethylbenzamide is generally considered to be stable under normal laboratory conditions. However, it is important to follow standard safety protocols when handling this compound to prevent exposure to skin or inhalation. Proper storage conditions, such as maintaining it in a cool, dry place away from direct sunlight and incompatible materials, are recommended to ensure its stability over time.
The environmental impact of N-benzyl-2,5-dimethylbenzamide is another important consideration. While there is limited data available on its ecotoxicological effects, it is advisable to follow best practices for waste disposal and environmental management to minimize any potential risks. Ongoing research in this area aims to provide more comprehensive data on the environmental fate and effects of this compound.
In conclusion, N-benzyl-2,5-dimethylbenzamide (CAS No. 571903-53-2) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and versatile properties make it an attractive candidate for further research and development. As new studies continue to uncover its full range of applications and benefits, it is likely that this compound will play an increasingly important role in advancing various scientific fields.
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